molecular formula C17H26N4O2 B2863361 1-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034538-80-0

1-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2863361
CAS No.: 2034538-80-0
M. Wt: 318.421
InChI Key: LGMIPJJQKNJMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

  • Conformational Studies and Complexation with Cytosine

    • Research has examined the equilibria between conformational isomers of pyrid-2-yl ureas, focusing on their hydrogen bonding and complexation with cytosine. Such studies are crucial for understanding the interaction mechanisms of this compound class (Chien et al., 2004).
  • Corrosion Inhibition

    • Mannich bases derived from urea, including compounds similar to the one , have been evaluated as corrosion inhibitors for steel surfaces in acidic environments. This indicates their potential application in industrial corrosion prevention (Jeeva et al., 2015).
  • Green Chemistry Synthesis

    • The compound has relevance in the synthesis of heterocyclic derivatives under solvent-free conditions, demonstrating its utility in green chemistry applications (Guo et al., 2012).
  • Synthesis of Functionalized Compounds

    • Its derivatives have been used in the synthesis of functionalized compounds like 4H-Pyrano(3,2-c)pyridines, indicating its role in diverse chemical synthesis processes (Mekheimer et al., 1997).
  • Chemical Analysis and Structure Elucidation

    • The compound's derivatives have been studied for their crystal structure and interaction patterns, contributing to the field of crystallography and molecular architecture (Jeon et al., 2015).
  • Binding and Fluorescence Studies

    • Research on fluorescent pyridyl ureas, including derivatives of the compound, explores their potential in sensing applications through binding with acids and fluorescence changes (Jordan et al., 2010).
  • Antimicrobial Activity

    • Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities, highlighting their potential in pharmaceutical applications (Reddy et al., 2003).
  • Metallo-Supramolecular Assemblies

    • The compound is also relevant in the self-assembly of metallo-supramolecular macrocycles, contributing to materials science and nanotechnology (Troff et al., 2012).
  • Gelation and Rheology Modification

    • Studies have explored its derivatives in modifying the rheology and morphology of gels, indicating its potential in material sciences and formulation technologies (Lloyd & Steed, 2011).
  • Cancer Treatment Applications

    • The compound has been investigated in the context of Aurora kinase inhibition, showcasing its potential in cancer therapy (ヘンリー,ジェームズ, 2006).

Properties

IUPAC Name

1-(oxan-4-yl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c22-17(20-15-5-10-23-11-6-15)19-12-14-3-8-21(9-4-14)16-2-1-7-18-13-16/h1-2,7,13-15H,3-6,8-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMIPJJQKNJMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.